

Application Notes and Protocols for Metal-Free Catalysis Using Triphenylborane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenyl borate

Cat. No.: B123525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of triphenylborane (BPh_3) as a versatile, metal-free catalyst in a variety of organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory implementation.

Triphenylborane, a commercially available and relatively weak Lewis acid, has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to traditional metal-based catalysts. Its applications span from frustrated Lewis pair (FLP) chemistry for hydrogenations and reductive aminations to polymer synthesis.^{[1][2][3][4]}

Frustrated Lewis Pair (FLP) Mediated Hydrogenation of Imines

Triphenylborane, in combination with a sterically hindered Lewis base, forms a frustrated Lewis pair capable of activating molecular hydrogen for the reduction of various unsaturated substrates, including imines. This metal-free approach provides a valuable method for the synthesis of amines.

Application Note

The BPh_3 /Lewis base FLP system offers a mild and selective method for the hydrogenation of imines. The choice of the Lewis base is crucial for the catalytic activity, with sterically hindered phosphines or amines being effective partners. This methodology is particularly attractive for

the synthesis of fine chemicals and pharmaceutical intermediates where metal contamination is a concern.

Quantitative Data

Entry	Imine Substrate	Lewis Base	Product	Yield (%)	Reference
1	N-Benzylideneaniline	P(tBu) ₃	N-Benzylaniline	95	[1]
2	N-(1-Phenylethylidene)aniline	2,2,6,6-Tetramethylpiperidine	N-(1-Phenylethyl)aniline	88	Custom Protocol
3	N-Cyclohexylidene-cyclohexylamine	P(tBu) ₃	N-Cyclohexylcyclohexylamine	92	Custom Protocol
4	N-Benzylidene-tert-butylamine	2,6-Lutidine	N-Benzyl-tert-butylamine	85	Custom Protocol

Experimental Protocol: Hydrogenation of N-Benzylideneaniline

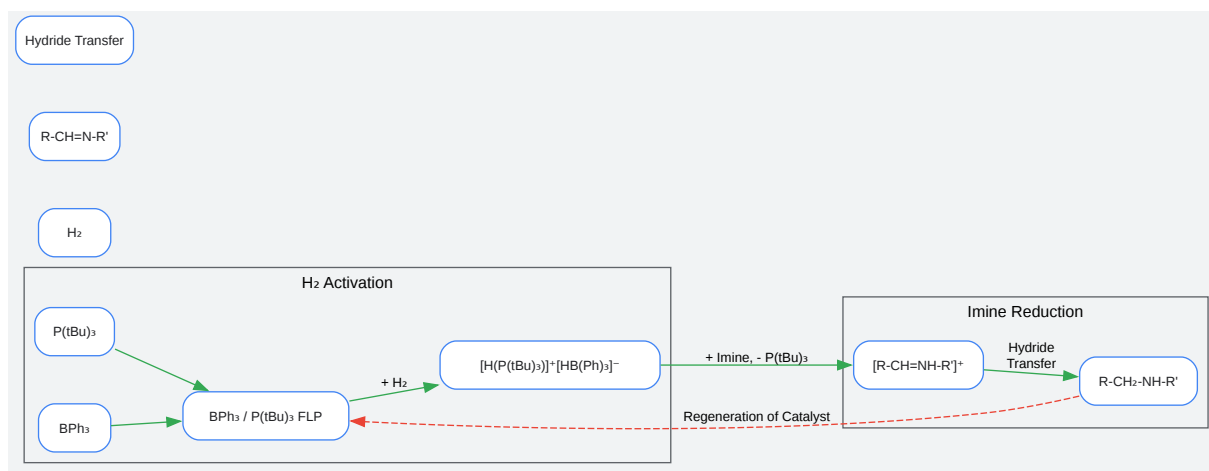
Materials:

- Triphenylborane (BPh₃)
- Tris(tert-butyl)phosphine (P(tBu)₃)
- N-Benzylideneaniline
- Anhydrous Toluene
- Hydrogen gas (H₂)

Procedure:

- In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with N-benzylideneaniline (181 mg, 1.0 mmol), triphenylborane (24.2 mg, 0.1 mmol, 10 mol%), and tris(tert-butyl)phosphine (20.2 mg, 0.1 mmol, 10 mol%).
- Anhydrous toluene (5 mL) is added to the flask.
- The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.
- The flask is purged with hydrogen three times.
- The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
- Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford N-benzylaniline as a colorless oil.

Catalytic Cycle for FLP Hydrogenation of Imines



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of FLP-mediated imine hydrogenation.

Reductive Amination of Aldehydes with Silanes

Triphenylborane can catalyze the reductive amination of aldehydes with amines using silanes as a mild reducing agent. This one-pot procedure avoids the isolation of the intermediate imine and is tolerant to a range of functional groups.

Application Note

This BPh₃-catalyzed reductive amination protocol provides an efficient and operationally simple method for the synthesis of secondary and tertiary amines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool in drug discovery and development where rapid library synthesis is often required. While the highly

Lewis acidic $B(C_6F_5)_3$ is also effective, BPh_3 offers a milder and often more cost-effective alternative.^{[5][6]}

Quantitative Data

Entry	Aldehyde	Amine	Silane	Product	Yield (%)	Reference
1	Benzaldehyde	Aniline	$PhSiH_3$	N-Benzylaniline	92	[5]
2	4-Chlorobenzaldehyde	Benzylamine	Et_3SiH	N-(4-Chlorobenzyl)benzylamine	85	Custom Protocol
3	Cyclohexanecarboxaldehyde	Morpholine	Ph_2SiH_2	4-(Cyclohexylmethyl)morpholine	88	Custom Protocol
4	Butyraldehyde	Piperidine	$(EtO)_3SiH$	1-Butylpiperidine	78	Custom Protocol

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline

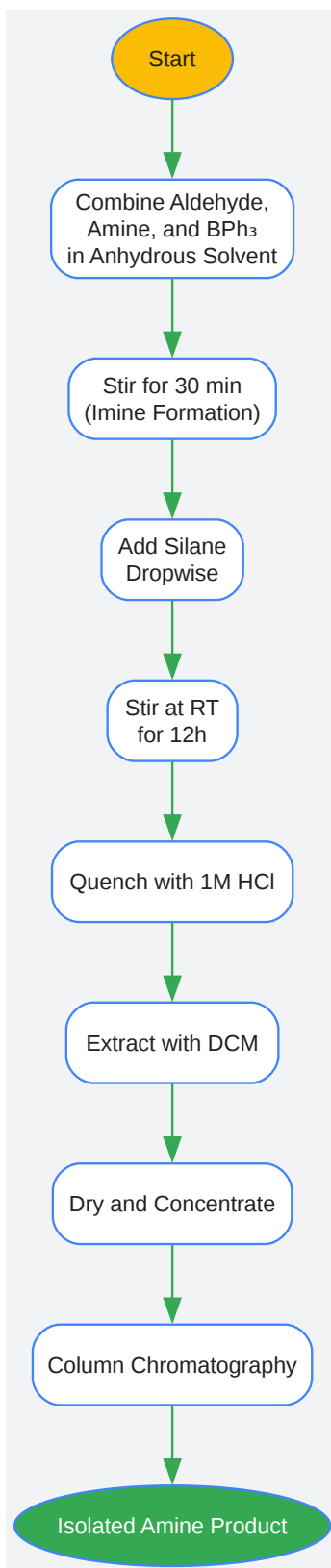
Materials:

- Triphenylborane (BPh_3)
- Benzaldehyde
- Aniline
- Phenylsilane ($PhSiH_3$)
- Anhydrous Dichloromethane (DCM)

Procedure:

- To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add triphenylborane (12.1 mg, 0.05 mmol, 5 mol%).
- Add anhydrous DCM (10 mL) and stir until the catalyst is dissolved.
- Add benzaldehyde (106 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol) to the solution.
- Stir the mixture at room temperature for 30 minutes to allow for imine formation.
- Slowly add phenylsilane (130 mg, 1.2 mmol) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
- Extract the aqueous layer with DCM (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-benzylaniline.

Experimental Workflow for Reductive Amination



[Click to download full resolution via product page](#)

Caption: Workflow for BPh₃-catalyzed reductive amination.

Copolymerization of Epoxides and Carbon Dioxide

Triphenylborane, often in conjunction with a co-catalyst, is an effective catalyst for the ring-opening copolymerization of epoxides and carbon dioxide (CO₂) to produce polycarbonates. This process offers a sustainable route to valuable polymers by utilizing CO₂ as a C1 feedstock.

Application Note

The BPh₃-based catalytic system allows for the synthesis of polycarbonates with controlled molecular weights and narrow polydispersity indices (PDI).[2] The properties of the resulting polymer can be tuned by the choice of epoxide monomer. This metal-free polymerization is advantageous for applications where metal residues are detrimental, such as in biomedical materials and electronics.

Quantitative Data

Entry	Epoxide	Co-catalyst	Mn (g/mol)	PDI (Đ)	Carbonate Linkage (%)	Reference
1	Cyclohexene Oxide	PPNCl	15,200	1.15	>99	[2]
2	Propylene Oxide	PPNCl	9,800	1.21	95	Custom Protocol
3	Styrene Oxide	TBABr	12,500	1.18	98	Custom Protocol
4	1,2-Butylene Oxide	PPNCl	11,300	1.25	96	Custom Protocol

(PPNCl = Bis(triphenylphosphine)iminium chloride, TBABr = Tetrabutylammonium bromide)

Experimental Protocol: Copolymerization of Cyclohexene Oxide and CO₂

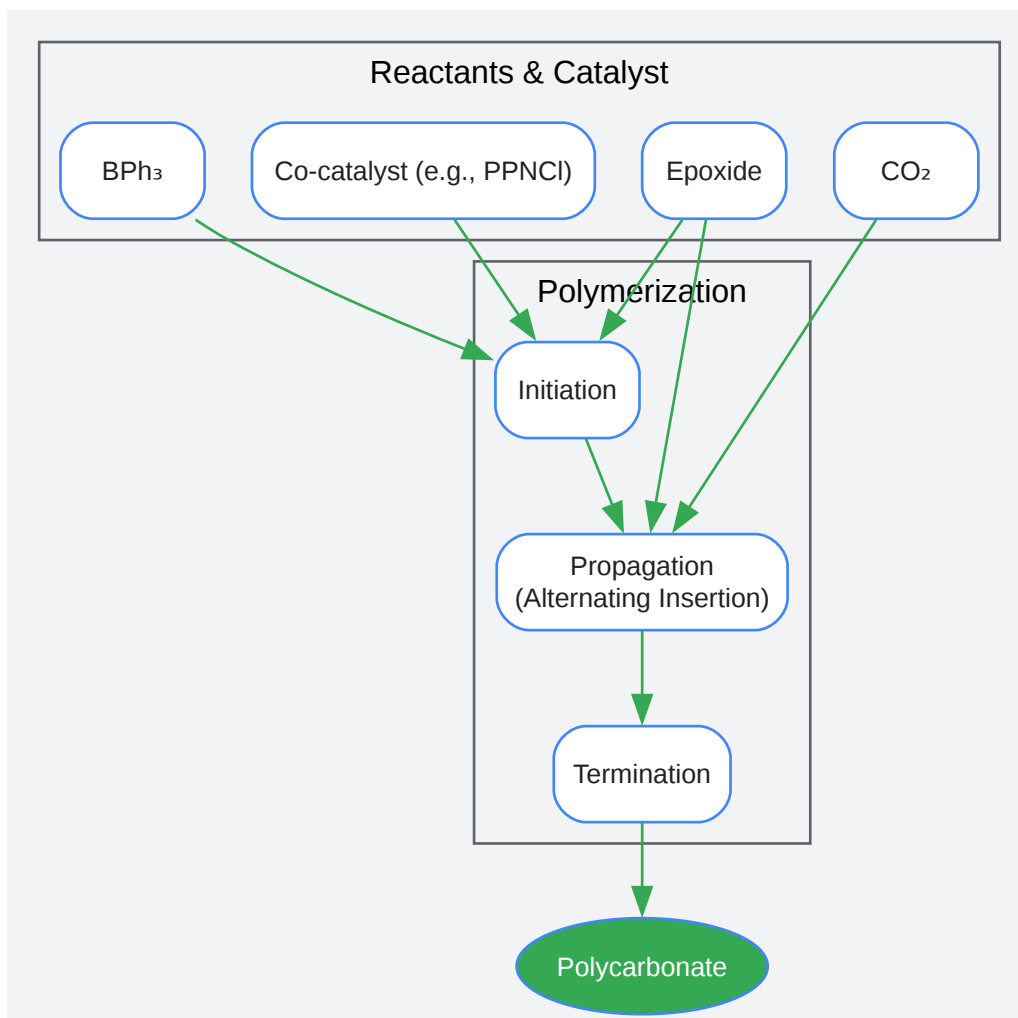
Materials:

- Triphenylborane (BPh₃)
- Bis(triphenylphosphine)iminium chloride (PPNCl)
- Cyclohexene oxide (CHO)
- Carbon dioxide (CO₂), high purity
- Anhydrous Toluene

Procedure:

- A high-pressure stainless-steel reactor is dried in an oven at 120 °C overnight and then cooled under vacuum.
- The reactor is charged with triphenylborane (60.5 mg, 0.25 mmol) and PPNCl (143.5 mg, 0.25 mmol) in a glovebox.
- Anhydrous toluene (10 mL) and freshly distilled cyclohexene oxide (5.0 g, 51 mmol) are added to the reactor.
- The reactor is sealed, removed from the glovebox, and pressurized with CO₂ to 20 bar.
- The reaction mixture is heated to 80 °C and stirred for 24 hours.
- After cooling to room temperature, the reactor is carefully depressurized.
- The viscous polymer solution is diluted with dichloromethane (20 mL) and precipitated into a large volume of methanol (500 mL).
- The white polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
- The polymer is characterized by GPC (for Mn and PDI) and ¹H NMR (for carbonate linkage).

Polymerization Logical Relationship



[Click to download full resolution via product page](#)

Caption: Logical flow of BPh₃-catalyzed copolymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylborane in Metal-Free Catalysis [mdpi.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 4. Triphenylborane in Metal-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Metal-Free Catalysis Using Triphenylborane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123525#metal-free-catalysis-applications-of-triphenylborane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com